3-(Trifluoromethyl)benzenesulfonyl chloride

Description

Chemical Nomenclature and Structural Features

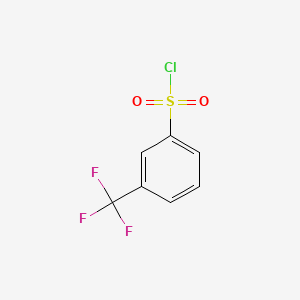

3-(Trifluoromethyl)benzenesulfonyl chloride, systematically designated under the International Union of Pure and Applied Chemistry nomenclature as this compound, represents a substituted aromatic sulfonyl chloride compound with the molecular formula C₇H₄ClF₃O₂S. The compound is registered under Chemical Abstracts Service number 777-44-6 and possesses a molecular weight of 244.62 grams per mole. The structural architecture of this molecule features a benzene ring substituted with two distinct electron-withdrawing groups: a trifluoromethyl group (-CF₃) positioned at the meta carbon and a sulfonyl chloride group (-SO₂Cl) serving as the principal functional moiety.

The compound exhibits numerous alternative nomenclature designations reflecting its structural complexity and industrial applications. These include 3-trifluoromethyl benzenesulfonyl chloride, 3-trifluoromethyl benzene-1-sulfonyl chloride, meta-trifluoromethylbenzenesulfonyl chloride, and 3-chlorosulphonyl benzotrifluoride. The systematic naming convention emphasizes the meta relationship between the substituents, which is critical for understanding the compound's reactivity profile and synthetic utility. The InChI (International Chemical Identifier) key for this compound is ONCAZCNPWWQQMW-UHFFFAOYSA-N, providing a unique digital fingerprint for computational chemical databases.

The molecular structure can be represented through the Simplified Molecular Input Line Entry System notation as C1=CC(=CC(=C1)S(=O)(=O)Cl)C(F)(F)F, which clearly illustrates the spatial arrangement of functional groups around the aromatic core. This structural configuration imparts distinctive electronic characteristics to the molecule, with the trifluoromethyl group serving as a powerful electron-withdrawing substituent that significantly influences the reactivity of the sulfonyl chloride functionality. The meta positioning of these substituents creates a unique electronic environment that distinguishes this compound from its ortho and para isomers, leading to distinct reactivity patterns and synthetic applications.

Historical Context and Research Significance

The development and characterization of this compound emerged from the broader evolution of organofluorine chemistry, which gained substantial momentum in the mid-twentieth century as researchers recognized the unique properties imparted by fluorine substitution in organic molecules. The systematic study of trifluoromethyl-substituted aromatic compounds became particularly prominent as medicinal chemists and materials scientists sought to exploit the distinctive characteristics of fluorinated systems, including enhanced metabolic stability, altered lipophilicity, and modified electronic properties.

The specific synthetic utility of this compound was first recognized in the context of advanced organic synthesis, where researchers identified its potential as a versatile coupling partner in various catalytic transformations. The compound gained particular prominence following the development of palladium-catalyzed desulfitative arylation methodologies, where benzenesulfonyl chlorides were established as effective alternatives to traditional aryl halides in cross-coupling reactions. These discoveries represented a significant advancement in synthetic methodology, as they provided access to previously challenging molecular architectures while offering improved functional group compatibility and reaction selectivity.

Research investigations into the synthetic applications of this compound have revealed its exceptional utility in the formation of carbon-carbon bonds through various catalytic processes. The compound has been successfully employed in the synthesis of β-arylated thiophenes and 2,5-diarylated pyrroles via palladium-catalyzed desulfitative arylation reactions, demonstrating remarkable regioselectivity and functional group tolerance. Additionally, the compound has found applications in visible-light photoredox catalysis, where it can undergo photo-irradiation with N-vinylpyrrolidinone in the presence of specialized iridium catalysts to generate corresponding vinyl sulfones with high stereoselectivity.

The research significance of this compound extends beyond its immediate synthetic applications to encompass broader implications for fluorinated drug discovery and materials science. The trifluoromethyl group present in the molecule serves as a privileged structural motif in pharmaceutical chemistry, often conferring enhanced bioavailability, increased binding affinity, and improved pharmacokinetic properties to drug candidates. Consequently, efficient methods for introducing trifluoromethyl-substituted aromatic systems into complex molecular architectures represent areas of intense current research interest.

Scope of Academic Inquiry

Contemporary academic research involving this compound encompasses multiple interconnected disciplines, reflecting the compound's versatility and fundamental importance in modern chemical science. The primary areas of investigation include synthetic methodology development, mechanistic studies of catalytic transformations, and applications in target-oriented synthesis for pharmaceutically relevant compounds. Researchers have focused extensively on understanding the unique reactivity patterns exhibited by this compound, particularly in the context of transition metal-catalyzed processes where the sulfonyl chloride functionality serves as a leaving group in various coupling reactions.

Mechanistic investigations have revealed important insights into the behavior of this compound in palladium-catalyzed desulfitative arylation reactions. These studies have demonstrated that the compound can effectively oxidize palladium(II) species to palladium(IV) intermediates through oxidative addition, followed by subsequent desulfonylation and aryl group migration to afford the desired coupling products. The electronic influence of the trifluoromethyl substituent has been shown to significantly affect the efficiency and selectivity of these transformations, making it an attractive model system for understanding structure-reactivity relationships in organometallic chemistry.

The scope of academic inquiry also extends to the development of novel synthetic methodologies that exploit the unique reactivity profile of this compound. Recent research has explored its utility in visible-light photoredox catalysis, where the compound can participate in radical-mediated transformations to generate functionalized organic molecules under mild reaction conditions. These investigations have opened new avenues for sustainable chemical synthesis and have contributed to the growing field of photocatalytic organic transformations.

Propriétés

IUPAC Name |

3-(trifluoromethyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3O2S/c8-14(12,13)6-3-1-2-5(4-6)7(9,10)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONCAZCNPWWQQMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369809 | |

| Record name | 3-(Trifluoromethyl)benzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

777-44-6 | |

| Record name | 3-(Trifluoromethyl)benzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=777-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Trifluoromethyl)benzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Trifluoromethyl)benzenesulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-(Trifluoromethyl)benzenesulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 3-(trifluoromethyl)benzenesulfonic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

CF3C6H4SO3H+SOCl2→CF3C6H4SO2Cl+SO2+HCl

Another method involves the chlorination of 3-(trifluoromethyl)benzenesulfonic acid using phosphorus pentachloride (PCl5) or phosphorus oxychloride (POCl3) as chlorinating agents .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale chlorination processes using thionyl chloride or phosphorus-based chlorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 3-(Trifluoromethyl)benzenesulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonylureas, and other derivatives.

Reduction: The compound can be reduced to the corresponding sulfonyl fluoride or sulfonamide under specific conditions.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the generated hydrogen chloride.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed:

Sulfonamides: Formed by the reaction with amines.

Sulfonylureas: Formed by the reaction with ureas.

Biaryl Compounds: Formed through coupling reactions.

Applications De Recherche Scientifique

3-(Trifluoromethyl)benzenesulfonyl chloride is a chemical compound with the molecular formula . It is used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a fluorinating agent in the synthesis of pharmaceuticals and agrochemicals . It is also used in the synthesis of fluorinated compounds, including fluorinated polymers, and in the preparation of fluorinated drugs .

Scientific Research Applications

This compound is widely used in research laboratories for the synthesis of organic compounds .

Organic Synthesis: It serves as a reagent in organic synthesis . For example, it is used to synthesize β-arylated thiophenes and 2,5-diarylated pyrrole via palladium catalyzed desulfitative arylation of thiophenes and pyrroles.

Catalysis: It can act as a catalyst in the synthesis of polymers .

Fluorinating Agent: It is used as a fluorinating agent in the synthesis of pharmaceuticals and agrochemicals .

Properties

This compound has the following properties [4, 7]:

Mécanisme D'action

The mechanism of action of 3-(Trifluoromethyl)benzenesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonylurea bonds, which are crucial in the biological activity of many drugs. The trifluoromethyl group enhances the compound’s stability and lipophilicity, contributing to its effectiveness in various applications .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Positional Isomers

2-(Trifluoromethyl)benzenesulfonyl Chloride (CAS: 776-04-5)

- Molecular Formula : C₇H₄ClF₃O₂S

4-(Trifluoromethyl)benzenesulfonyl Chloride (CAS: 2991-42-6)

- Molecular Formula : C₇H₄ClF₃O₂S

- Physical Properties : Boiling point 79–80°C at 1 mmHg , indicating higher volatility than the 3-isomer.

- Reactivity : The para-substituted -CF₃ group provides strong electron withdrawal, enabling efficient participation in coupling reactions. In Pd-catalyzed desulfitative arylations, para-substituted analogs achieved 62–72% yields , slightly lower than meta-substituted derivatives .

Derivatives with Additional Substituents

3-Chloro-4-(trifluoromethyl)benzenesulfonyl Chloride (CAS: 132481-85-7)

- Molecular Formula : C₇H₃Cl₂F₃O₂S

- Properties : Combines -CF₃ and -Cl groups, increasing electron withdrawal and steric bulk. Used as a medical intermediate, but reactivity data in synthesis are sparse .

3,5-Bis(trifluoromethyl)benzenesulfonyl Chloride

- Reactivity: In Pd-catalyzed arylations, this compound yielded only 42% due to steric hindrance from two -CF₃ groups, compared to 73% for the mono-substituted meta isomer .

Fluorinated Analogues

3-Fluorobenzenesulfonyl Chloride (CAS: 701-27-9)

- Molecular Formula : C₆H₄ClFO₂S

- Properties : The smaller fluorine atom reduces steric hindrance compared to -CF₃, but its weaker electron-withdrawing effect may lower reactivity in electrophilic substitutions .

3-Fluoro-4-methylbenzenesulfonyl Chloride

Comparative Data Table

Key Research Findings

- Electronic Effects : The meta-substituted -CF₃ group in this compound balances electronic activation and steric accessibility, enabling higher yields in Pd-catalyzed reactions compared to para and ortho isomers .

- Steric Hindrance : Bulky substituents (e.g., 3,5-bis-CF₃) reduce reactivity by impeding access to the sulfonyl chloride group .

- Applications : The 3-isomer is preferred in drug discovery for synthesizing sulfonamide inhibitors and fluorinated bioactive molecules .

Activité Biologique

3-(Trifluoromethyl)benzenesulfonyl chloride is a sulfonyl chloride derivative characterized by its trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of biologically active molecules.

- Molecular Formula : CHClFOS

- Molecular Weight : 242.62 g/mol

- Structure : The presence of the trifluoromethyl group enhances the compound's lipophilicity, which is crucial for its interaction with biological targets.

The sulfonyl chloride functional group is highly electrophilic, allowing it to participate in nucleophilic substitution reactions, making it a versatile building block in organic synthesis.

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound often exhibit significant antimicrobial activity . The trifluoromethyl group can enhance the metabolic stability and efficacy of these compounds in biological systems. For instance, studies have shown that derivatives of benzenesulfonyl chlorides possess antibacterial and antifungal activities, suggesting that this compound could similarly be effective against various pathogens .

Anticancer Potential

The trifluoromethyl group is known to influence the pharmacological properties of drugs. In a study focusing on trifluoromethyl-containing drugs, it was noted that such modifications often lead to improved potency and selectivity against cancer cell lines. While specific data on this compound's anticancer activity is limited, the structural similarities with other active compounds suggest a potential for anticancer applications .

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : The sulfonyl chloride can react with nucleophilic sites on enzymes, potentially inhibiting their activity. For example, studies on related compounds indicate that they may act as inhibitors of thrombin, a key enzyme in blood coagulation .

- Interaction with Cellular Targets : The lipophilic nature of the trifluoromethyl group may facilitate membrane permeability, allowing the compound to interact with intracellular targets more effectively.

Case Studies

-

Antibacterial Activity Assessment

- A study evaluated various benzenesulfonamide derivatives for antibacterial properties against strains such as Pseudomonas aeruginosa and Staphylococcus aureus. While direct testing of this compound was not reported, related compounds showed promising results, indicating that similar derivatives could possess comparable activity .

- Thrombin Inhibition Studies

Summary of Findings

| Property | Details |

|---|---|

| Chemical Class | Sulfonyl Chloride |

| Biological Activities | Antimicrobial, Potential Anticancer |

| Mechanism | Enzyme inhibition via nucleophilic attack; enhanced membrane permeability due to lipophilicity |

| Case Studies | Antibacterial efficacy against various strains; thrombin inhibition studies |

Q & A

Advanced Research Questions

What strategies can mitigate competing side reactions when using this compound in nucleophilic substitution reactions?

Answer:

- Steric and Electronic Considerations : The -CF group increases electrophilicity at the sulfur center but may sterically hinder nucleophilic attack. Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states and enhance reactivity .

- Temperature Control : Conduct reactions at −20°C to reduce hydrolysis or sulfonate ester formation. For example, in thiol synthesis, employ NaSH or thiourea under strictly anhydrous conditions .

Methodological Insight : Monitor reaction progress via NMR to detect unreacted starting material or fluorinated byproducts .

How does the electron-withdrawing trifluoromethyl group influence the reactivity of the sulfonyl chloride moiety in cross-coupling reactions?

Answer:

- Enhanced Electrophilicity : The -CF group withdraws electron density via inductive effects, increasing the sulfonyl chloride’s susceptibility to nucleophilic attack. This accelerates reactions with amines or alcohols to form sulfonamides or sulfonate esters, respectively .

- Steric Effects : The meta-substituted -CF group may direct nucleophiles to the para position of the benzene ring in regioselective reactions. For example, in Pd-catalyzed couplings, ligand selection (e.g., XPhos) can optimize para-substitution .

Methodological Insight : Use DFT calculations to model transition-state geometries and predict regioselectivity in complex systems .

How should researchers address discrepancies in reported boiling points or spectral data for this compound across literature sources?

Answer:

- Pressure-Dependent Boiling Points : Boiling points vary with pressure (e.g., 79–80°C at 1 mmHg vs. 88–90°C at ambient pressure). Always report measurement conditions and calibrate equipment using reference standards .

- Spectral Data Validation : Cross-reference NMR and IR data with high-quality sources (e.g., NIST Chemistry WebBook) and replicate experiments under identical conditions to confirm reproducibility .

Methodological Insight : Collaborate with analytical facilities for advanced techniques like X-ray crystallography or GC-MS to resolve structural ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.